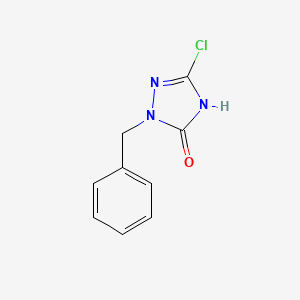

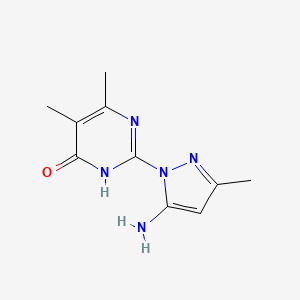

![molecular formula C6H12Cl2N4 B1384579 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride CAS No. 1559059-79-8](/img/structure/B1384579.png)

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride

Overview

Description

“4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride” is a chemical compound with the molecular formula C6H10N4.2ClH and a molecular weight of 211.09 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N4.2ClH/c7-5-4-9-10-3-1-2-8-6(5)10;;/h4,8H,1-3,7H2;2*1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stored at room temperature .Scientific Research Applications

1. Inhibition of Hepatitis B Virus (HBV) The compound has been found to be an effective inhibitor of the Hepatitis B Virus (HBV). It acts as a core protein allosteric modulator (CpAM) and can effectively inhibit a wide range of nucleoside-resistant HBV mutants .

Antiviral Therapeutics

In addition to inhibiting HBV, the compound has potential applications in the development of antiviral therapeutics. Its ability to suppress HBV DNA viral load in an HBV AAV mouse model has been demonstrated .

Medicinal Chemistry Building Blocks

The compound serves as an important building block in medicinal chemistry. It can be synthesized in a cost-efficient manner on a multigram scale, allowing for the introduction of different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings .

Functional Group Modification

The compound’s structure allows for easy installation of functional groups to C(2) and C(3) positions as well as diversity points (DP) to C(2) and C(6) positions. This makes it a versatile tool for organic synthesis directed towards medicinal chemistry .

Regioselective Synthesis

The compound can be used for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups. This provides a significant advantage over other known methodologies .

Bifunctional Scaffold

The functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine can be used as a bifunctional scaffold. This opens up synthetic perspectives for its use in the design of promising MedChem fragments and corresponding building blocks for their production .

Mechanism of Action

Target of Action

Similar compounds have been found to target the atp-binding sites of proteins .

Mode of Action

It’s known that compounds with similar structures can interact with their targets, leading to changes in the function of the target proteins .

Biochemical Pathways

It’s worth noting that similar compounds have been found to have anti-tubercular activity, suggesting they may affect pathways related to the survival and replication of mycobacterium tuberculosis .

Pharmacokinetics

It’s known that similar compounds have shown very low solubility in different media and poor intrinsic clearance values in both mice and human microsomes .

Result of Action

Similar compounds have been found to have noticeable intracellular in vitro anti-tubercular activity against infected murine macrophages .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .

properties

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c7-5-4-9-10-3-1-2-8-6(5)10;;/h4,8H,1-3,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQJNCGXXPUOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=NN2C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

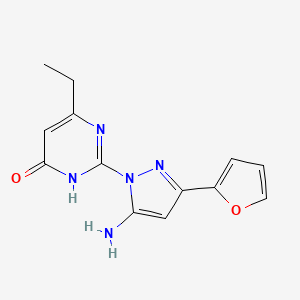

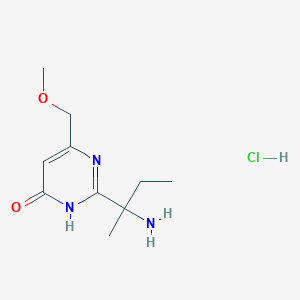

![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one](/img/structure/B1384499.png)

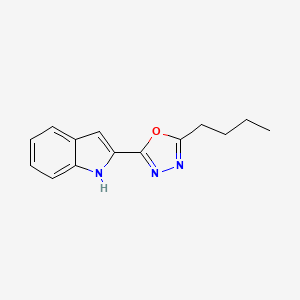

![1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384507.png)

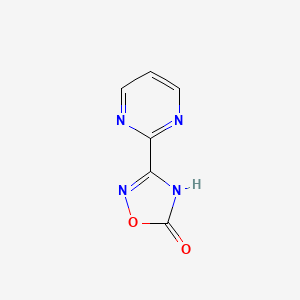

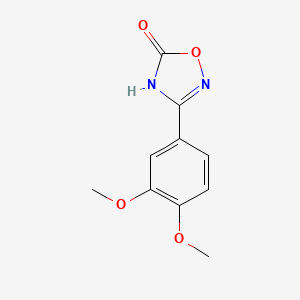

![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1384509.png)

![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384511.png)

![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384513.png)

![8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384515.png)